molecular formula C9H10N2O2 B1311423 2-Allyl-6-nitroaniline CAS No. 154490-95-6

2-Allyl-6-nitroaniline

Cat. No. B1311423
M. Wt: 178.19 g/mol
InChI Key: SBCUCTGDLIUQRC-UHFFFAOYSA-N
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Description

2-Allyl-6-nitroaniline is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol. It is a derivative of aniline, which is a benzene ring with a nitrogen atom attached .


Synthesis Analysis

The synthesis of anilines, including 2-Allyl-6-nitroaniline, generally involves the nitration of arenes and the reduction of nitroarenes . A highly selective diallylation reaction of anilines with allyl bromide has also been reported .


Molecular Structure Analysis

The molecular structure of 2-Allyl-6-nitroaniline is characterized by the presence of a benzene ring, a nitrogen atom, and an allyl group . Further structural analysis would require specific experimental data.


Chemical Reactions Analysis

Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .

Scientific Research Applications

Catalytic Reduction

2-Allyl-6-nitroaniline, a derivative of 2-nitroaniline, has been explored in research focusing on its catalytic reduction. 2-nitroaniline is reduced to less toxic and environmentally benign products such as o-phenylenediamine. Various reducing agents and catalytic systems, including silica-supported gold nanoparticles, have been studied for this purpose (Naseem, Begum, & Farooqi, 2017).

Synthesis of Derivatives

Research has been conducted on synthesizing derivatives from compounds similar to 2-Allyl-6-nitroaniline. For instance, the transformation of eugenol to derivatives like 4-allyl-2-methoxy-6-nitrophenol and 4-allyl-2-methoxy-6-aminophenol has been explored. This involves processes such as nitration and reduction, which are key in understanding the chemical transformations of nitroaniline derivatives (Sudarma, Ulfa, & Sarkono, 2010).

Conversion to Dihydrofurans

Allylic nitro compounds, which include structures like 2-Allyl-6-nitroaniline, can be converted into substituted 2,3-dihydrofurans. This process is catalyzed by palladium complexes, representing a novel application in organic synthesis (Nakano, Miyazaki, & Kamimura, 2014).

Allylic Amination

Research involving the allylic amination of olefins has implicated certain nitroso compounds, which are structurally related to 2-Allyl-6-nitroaniline, as reactive intermediates. This process is significant for creating various organic compounds and has applications in organic synthesis (Srivastava, Tarver, & Nicholas, 2007).

Polymer Synthesis

2-Allyl-6-nitroaniline derivatives have been used in the synthesis of thermosetting polymers. For example, research on poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol)s demonstrates the utility of allyl-containing compounds in developing high molecular weight polymers with potential applications in materials science (Fukuhara, Shibasaki, Ando, & Ueda, 2004).

Glycosylation Processes

2-Allyl-6-nitroaniline related compounds have been explored in glycosylation processes. For example, 2,3-unsaturated allyl glycosides, which share structural similarities, have been used for the α-glycosylation of alcohols. This method has implications in the synthesis of complex organic molecules (Kumar, Aga, Rouf, Shah, & Taneja, 2011).

Safety And Hazards

2-Allyl-6-nitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to handle this chemical with appropriate safety measures .

Future Directions

There is significant interest in developing new synthetic routes toward functionalized aniline derivatives . The synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol has been reported, indicating potential future directions in the synthesis of aniline derivatives .

properties

IUPAC Name

2-nitro-6-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-2-4-7-5-3-6-8(9(7)10)11(12)13/h2-3,5-6H,1,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCUCTGDLIUQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-6-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JC Pelletier, M Chengalvala, J Cottom… - Bioorganic & medicinal …, 2008 - Elsevier
… A solution of 2-allyl-6-nitroaniline (51, 1.94 g, 10.9 mmol) in THF (10 mL) under a nitrogen atmosphere was cooled in ice, stirred and treated with a solution of borane in THF (1.0 M, 10.9 …
Number of citations: 37 www.sciencedirect.com
G Lai, WK Anderson - Tetrahedron letters, 1993 - Elsevier
… in anothe three step synthesis of the diamine 5 I+allyl-2-nitroaniline (10) was subjected to the BF3-Et20 catalyzed rearrangement to give 2-allyl6-nitroaniline (11) (Scheme 2). Under …
Number of citations: 15 www.sciencedirect.com

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